1-(2-(3,4-dichlorophenyl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Description
1-(2-(3,4-dichlorophenyl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H14Cl2N4O3 and its molecular weight is 441.27. The purity is usually 95%.
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Scientific Research Applications
Green Synthesis Methods
Researchers have developed a green synthesis method for the diastereoselective synthesis of dihydrofuropyrido[2,3-d]pyrimidines. This method involves the reaction of 6-amino-1,3-dimethyl pyrimidine-2,4(1H,3H)-dione, aldehydes, and 1-(2-oxo-2-phenylethyl)pyridin-1-ium bromides based on an organocatalyst-assisted domino Knoevenagel condensation–Michael addition–cyclization. This approach is notable for its environmental friendliness, as it avoids the need for chromatography and recrystallization for purification, instead obtaining pure products simply by washing the crude products with ethanol (Ahadi et al., 2014).
Antimicrobial Activity
Another study focused on the synthesis and characterization of 5-substituted-8-methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-diones and their derivatives, which were evaluated for their in vitro urease inhibition activity. This research contributes to the development of new compounds with potential applications in antimicrobial therapies (Rauf et al., 2010).
ADME Properties Analysis
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones have been investigated, revealing a significant variation in biopharmaceutical properties among different structural derivatives. This research is crucial for understanding how structural diversity in these compounds affects their solubility, permeability, and clearance, which is vital for their potential therapeutic applications (Jatczak et al., 2014).
Structural Chemistry and Crystallography
Studies in structural chemistry and crystallography have elucidated the crystal structures of related compounds, providing insights into their molecular interactions and hydrogen bonding patterns. Such research is fundamental for the design of new materials and drugs, as it helps in understanding the molecular basis of their function (Low et al., 2004).
Novel Synthetic Routes and Applications
Research on novel synthetic routes for pyrido[1,2-a]pyrimidine derivatives, including Schiff bases with amino acids, has explored their potential as antibacterial and antitumor agents. This approach highlights the versatility of these compounds in drug design and their potential for yielding new therapeutic agents with significant biological activities (Alwan et al., 2014).
properties
IUPAC Name |
1-[2-(3,4-dichlorophenyl)-2-oxoethyl]-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2N4O3/c22-15-4-3-14(10-16(15)23)18(28)12-26-17-2-1-7-25-19(17)20(29)27(21(26)30)11-13-5-8-24-9-6-13/h1-10H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYORUZSDJIEIFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)N(C(=O)N2CC(=O)C3=CC(=C(C=C3)Cl)Cl)CC4=CC=NC=C4)N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(3,4-dichlorophenyl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione |
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